
Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide derivative that incorporates several protective groups, such as 9-fluorenylmethyloxycarbonyl (Fmoc), tert-butyloxycarbonyl (Boc), and a pseudoproline (Psi) dipeptide. This compound is used in peptide synthesis to enhance the stability and solubility of peptides, making it easier to manipulate and study them in various scientific applications.
科学研究应用
Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins for structural and functional studies.
Biology: Facilitates the study of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of bioactive peptides for pharmaceuticals, cosmetics, and food additives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc group is used to protect the amino terminus, while the Boc group protects the side chain of tryptophan. The pseudoproline dipeptide is incorporated to improve the solubility and folding properties of the peptide.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase synthesis allows for efficient production and easy purification of the final product.
化学反应分析
Types of Reactions
Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protective groups under basic and acidic conditions, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DIC.
Oxidation and Reduction: The tryptophan residue can undergo oxidation, while the pseudoproline dipeptide can be reduced under specific conditions.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and trifluoroacetic acid (TFA) for Boc removal.
Coupling: HBTU, DIC, or EDC in the presence of a base like DIPEA.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products Formed
The major products formed from these reactions include the deprotected peptide, coupled peptide chains, and oxidized or reduced derivatives of the peptide.
作用机制
The mechanism of action of Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH involves its ability to stabilize peptide structures and enhance their solubility. The protective groups prevent unwanted side reactions during synthesis, while the pseudoproline dipeptide promotes proper folding and reduces aggregation. These properties make it an essential tool in peptide synthesis and research.
相似化合物的比较
Similar Compounds
Fmoc-Val-Leu-Lys(Boc)-OH: Another Fmoc-protected peptide with a Boc-protected lysine residue.
Fmoc-Ala-Gly-Ser(Psi(Me,Me)pro)-OH: A similar compound with a pseudoproline dipeptide.
Uniqueness
Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH is unique due to the combination of protective groups and the pseudoproline dipeptide, which together enhance the stability, solubility, and folding properties of the peptide. This makes it particularly useful in the synthesis of complex peptides and proteins.
属性
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H41N3O8/c1-22-32(34(43)44)41(38(5,6)48-22)33(42)30(19-23-20-40(36(46)49-37(2,3)4)31-18-12-11-13-24(23)31)39-35(45)47-21-29-27-16-9-7-14-25(27)26-15-8-10-17-28(26)29/h7-18,20,22,29-30,32H,19,21H2,1-6H3,(H,39,45)(H,43,44)/t22-,30+,32+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLJOQSZEAUSDT-UBUDTRSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H41N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2361856.png)
![N-[(4-Chlorophenyl)methyl]-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2361857.png)
![2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2361858.png)
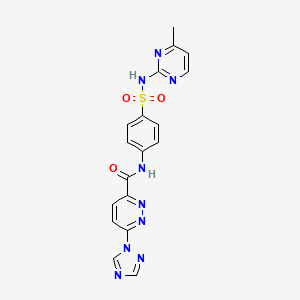
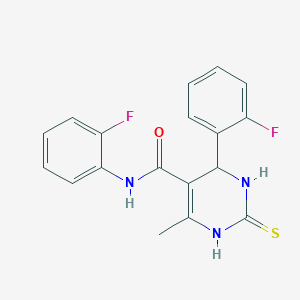
![5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2361867.png)

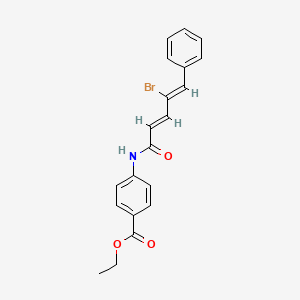
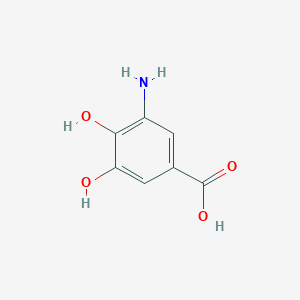
![(2Z)-2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one](/img/structure/B2361874.png)
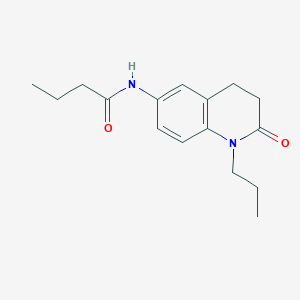
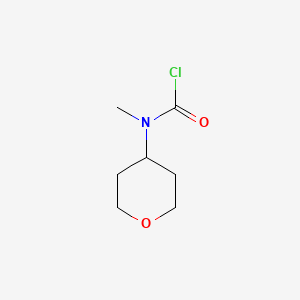
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2361877.png)
![N-cyclopentyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2361878.png)
